Furo[3,2-b]pyridin-6-ol
Description
Contextualization of the Furo[3,2-b]pyridine (B1253681) Heterocyclic System in Chemical Sciences
The Furo[3,2-b]pyridine system is a member of the furopyridine family of heterocyclic compounds. These structures are characterized by the fusion of a furan (B31954) ring and a pyridine (B92270) ring. hmdb.ca Specifically, furopyridines are formed from the fusion of a π-deficient pyridine ring and a π-excessive furan ring, resulting in six possible isomeric systems. semanticscholar.org These isomers are categorized into two groups: quinoline (B57606) analogues, which include the [b]-fused systems, and isoquinoline (B145761) analogues, which are the [c]-fused systems. semanticscholar.org The Furo[3,2-b]pyridine structure is an isostere of quinoline, where a benzene (B151609) ring is replaced by a furan ring, a feature that has driven interest in its potential biological activities. akjournals.com
The furopyridine scaffold is a significant point of interest in medicinal chemistry and materials science. distantreader.orgbohrium.com Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties. nih.govnih.govontosight.ai The unique electronic properties and the ability to serve as a versatile scaffold for functionalization make the furopyridine core a valuable template in drug discovery. nih.govnih.gov The interest in these compounds is also fueled by the fact that some natural alkaloids, such as dictamnine (B190991) and γ-fagarine, contain a furopyridine core structure. researchgate.net
Below is a table of the six possible furopyridine isomers.
| Isomer Name | Fusion Type |
| Furo[2,3-b]pyridine (B1315467) | Quinoline Analogue |
| Furo[3,2-b]pyridine | Quinoline Analogue |
| Furo[3,4-b]pyridine | Quinoline Analogue |
| Furo[2,3-c]pyridine | Isoquinoline Analogue |
| Furo[3,2-c]pyridine | Isoquinoline Analogue |
| Furo[3,4-c]pyridine | Isoquinoline Analogue |
Historical Trajectory of Research on Furo[3,2-b]pyridin-6-ol and Analogues
Research into furopyridines has evolved from initial synthetic explorations to the development of sophisticated, highly functionalized derivatives. Early synthetic strategies for the furopyridine framework were typically divided into two main approaches: constructing the furan ring from pre-existing pyridine derivatives or, conversely, building the pyridine nucleus from furan precursors. semanticscholar.org The latter approach often faced challenges due to the instability of the furan ring under the strong acidic conditions typically required for electrophilic cyclization. semanticscholar.org
One of the foundational methods for creating the Furo[3,2-b]pyridine skeleton involved the cyclization of O-alkylated ethyl 3-hydroxypiconate. researchgate.net For instance, the reaction of ethyl 3-hydroxypiconate with ethyl bromoacetate (B1195939) followed by cyclization yielded ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate. researchgate.net Subsequent hydrolysis and decarboxylation of this intermediate produced Furo[3,2-b]pyridin-3(2H)-one, demonstrating an early route to an oxygenated Furo[3,2-b]pyridine system. researchgate.net
Over the decades, synthetic methodologies have advanced significantly. The advent of transition metal-catalyzed cross-coupling reactions has provided more efficient and general routes to highly substituted furopyridines. researchgate.net Techniques such as Sonogashira and Heck reactions have been employed for the intramolecular cyclization to form the furo[3,2-b]pyridine core. researchgate.net For example, a one-pot Sonogashira coupling followed by a heteroannulation sequence has been described as an efficient pathway to Furo[3,2-b]pyridine. researchgate.net More recently, methods involving pyridine N-oxides have been developed to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov These modern synthetic tools have been crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov
| Method | Description | Key Intermediate(s) | Target Scaffold |
| Classical Cyclization | O-alkylation of a hydroxypyridine followed by intramolecular cyclization. researchgate.net | Ethyl 3-hydroxypiconate | Furo[3,2-b]pyridin-3(2H)-one |
| Palladium-Catalyzed Cyclization | Pd(0)-catalyzed intramolecular cyclization of a substituted butenoate. researchgate.net | Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates | 2,3,5-Trisubstituted-furo[3,2-b]pyridines |
| Sonogashira/Heteroannulation | A one-pot sequence involving a Sonogashira coupling followed by cyclization. researchgate.net | Not specified | 2-Substituted furo[3,2-b]pyridines |
| Cascade Process | Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes followed by 5-endo-dig cyclization. clockss.org | 4-Hydroxy-3-iodopyridine | Furo[3,2-c]pyridine derivatives |
Current Academic Research Landscape and Emerging Trends for this compound
The Furo[3,2-b]pyridine scaffold is now recognized as a "privileged scaffold" in medicinal chemistry, leading to a surge in research focused on its application as a core for developing highly selective therapeutic agents. bohrium.comresearchgate.netresearchgate.net A significant area of current research is the development of Furo[3,2-b]pyridine derivatives as potent and selective kinase inhibitors. researchgate.netresearchgate.net Specifically, substituted Furo[3,2-b]pyridines have been identified as inhibitors of cdc-like kinases (CLKs), which are considered potential targets for treating neurodegenerative diseases and certain cancers. researchgate.net
Another emerging trend is the investigation of this scaffold as a modulator of critical cell signaling pathways. researchgate.netgoogle.com Research has shown that certain trisubstituted Furo[3,2-b]pyridines can act as sub-micromolar modulators of the Hedgehog signaling pathway, which is implicated in various malignancies. researchgate.net Furthermore, a recent patent has disclosed a series of Furo[3,2-b]pyridine compounds, including those with substitution at the 6-position, as inhibitors of the protease-activated receptor 2 (PAR-2) signaling pathway, suggesting therapeutic potential in a range of diseases. google.comsmolecule.com
The focus has been on creating diverse libraries of compounds through efficient synthetic routes to perform extensive structure-activity relationship (SAR) studies. nih.govnih.gov This includes the synthesis of analogues with various substituents at different positions of the Furo[3,2-b]pyridine core to optimize potency and selectivity for specific biological targets. researchgate.netresearchgate.net For example, research into 2,3,5-trisubstituted Furo[3,2-b]pyridines led to the identification of a selective 5-HT1F receptor agonist. researchgate.net The synthesis of specific derivatives like 2-(Trimethylsilyl)this compound highlights the ongoing efforts to create functionalized building blocks for further chemical exploration. sigmaaldrich.com
| Research Area | Target | Furo[3,2-b]pyridine Derivative Type | Key Finding/Trend |
| Kinase Inhibition | Cdc-like kinases (CLKs) | 3,5-Disubstituted Furo[3,2-b]pyridines | Identification of potent, cell-active, and highly selective inhibitors. researchgate.netresearchgate.net |
| Signaling Pathway Modulation | Hedgehog Pathway | 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Discovery of sub-micromolar, non-toxic modulators. researchgate.net |
| Signaling Pathway Inhibition | PAR-2 Pathway | Substituted Furo[3,2-b]pyridines | Compounds are useful as inhibitors of the PAR-2 signaling pathway. google.comsmolecule.com |
| Receptor Agonism | 5-HT1F Receptor | 2,3,5-Trisubstituted Furo[3,2-b]pyridines | A selective agonist was developed from this scaffold. researchgate.net |
| Synthetic Methodology | N/A | Functionalized Furo[3,2-b]pyridines | Development of building blocks like 2-(Trimethylsilyl)this compound for further synthesis. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHWCNQIOPVTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674074 | |
| Record name | Furo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-19-6 | |
| Record name | Furo[3,2-b]pyridin-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 3,2 B Pyridin 6 Ol and Its Derivatives
Strategies for the Furo[3,2-b]pyridine (B1253681) Core Construction
The construction of the furo[3,2-b]pyridine core can be approached by either forming the furan (B31954) ring onto a pre-existing pyridine (B92270) moiety or by annulating the pyridine ring to a furan precursor. Key strategies involve cyclization reactions, which can be further classified into several subtypes, and metal-catalyzed protocols.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of the furo[3,2-b]pyridine skeleton. These methods involve the formation of one or both of the heterocyclic rings through intramolecular bond formation.
The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles. While not directly forming the furo[3,2-b]pyridine core in a single step, it serves as a crucial reaction in multi-step syntheses. For instance, the synthesis of precursors like 2-acyl-3-aminonaphtho[2,1-b]furans can be achieved through a Thorpe-Ziegler reaction of intermediates derived from 2-hydroxy-1-naphthaldehyde oxime and α-haloketones. These aminofuran derivatives are then poised for subsequent cyclization to form the pyridine ring of the fused system, such as naphtho[2,1-b]furo[3,2-b]pyridines.
The Friedlander annulation is a powerful and widely used method for constructing pyridine rings, and by extension, the pyridine portion of the furo[3,2-b]pyridine system. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the condensation of a 2-amino aromatic or heteroaromatic aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). wikipedia.orgjk-sci.comorganic-chemistry.org The reaction is typically promoted by either acid or base catalysis. jk-sci.com
In the context of furo[3,2-b]pyridine synthesis, a suitably substituted 2-aminofuran-3-carbaldehyde or a 3-acyl-2-aminofuran can serve as the key starting material. Reaction with an appropriate methylene-containing compound leads to the formation of the fused pyridine ring.
General Reaction Scheme:
Reactants: A 2-aminofuran derivative with a carbonyl group at the 3-position and a compound with an α-methylene group.
Catalysts: Can be acid-catalyzed (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or base-catalyzed (e.g., sodium hydroxide, pyridine). wikipedia.orgjk-sci.com
Solvents: Common solvents include ethanol, methanol, and DMF. jk-sci.com
Conditions: Typically requires heating under reflux. jk-sci.com
Two primary mechanisms are proposed for the Friedlander synthesis. wikipedia.org The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination. wikipedia.org
Intramolecular cyclization represents a direct and efficient strategy for the formation of the furan ring onto a pre-functionalized pyridine core. A notable example is the synthesis of furo[2,3-b]pyridines, an isomer of the target scaffold, which proceeds via a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization. nih.gov This approach can be adapted for the synthesis of furo[3,2-b]pyridines.
For example, a 3-hydroxypyridine derivative bearing a suitable leaving group at the 2-position can be reacted with a reagent like ethyl 2-hydroxyacetate. The initial step is the deprotonation of the hydroxyacetate, which then acts as a nucleophile, displacing the leaving group on the pyridine ring. The subsequent intramolecular cyclization of the intermediate affords the furo[3,2-b]pyridine skeleton. nih.gov
Another approach involves the intramolecular cyclization of C3-substituted pyridine N-oxides, which can provide a transition-metal-free pathway to the furo[2,3-b]pyridine (B1315467) core.
Tandem and cascade reactions offer an elegant and atom-economical approach to constructing complex heterocyclic systems like furo[3,2-b]pyridines in a single synthetic operation. These processes involve a sequence of intramolecular reactions where the product of the first reaction is the substrate for the next.
A key example is the palladium- and copper-catalyzed one-pot synthesis of 2-substituted furo[3,2-b]pyridines. This reaction proceeds through a tandem sequence of a Sonogashira cross-coupling reaction followed by a C-O bond-forming intramolecular cyclization. nih.govresearchgate.netbenthamdirect.com The process starts with a 3-chloro-2-hydroxypyridine (B189369) which is reacted with a terminal alkyne in the presence of a palladium catalyst (like Pd/C) and a copper co-catalyst. nih.govresearchgate.netbenthamdirect.com The initial Sonogashira coupling forms a 2-alkynyl-3-hydroxypyridine intermediate, which then undergoes an intramolecular cyclization to yield the final 2-substituted furo[3,2-b]pyridine product. nih.gov This reaction can be conveniently performed under ultrasound irradiation. nih.govresearchgate.net
Metal-Catalyzed Synthesis Protocols
Metal-catalyzed reactions are indispensable in modern organic synthesis and provide efficient routes to the furo[3,2-b]pyridine core. As highlighted in the previous section, a prominent example is the palladium- and copper-catalyzed one-pot synthesis of 2-substituted furo[3,2-b]pyridines.
This methodology involves the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes. nih.gov The reaction is typically carried out using a heterogeneous palladium on carbon (Pd/C) catalyst in combination with copper(I) iodide (CuI) and a phosphine ligand such as triphenylphosphine (PPh₃) in the presence of a base like triethylamine (Et₃N) and ethanol as the solvent. nih.govresearchgate.net The use of ultrasound irradiation has been shown to facilitate this transformation. nih.govresearchgate.net This protocol allows for the introduction of a variety of substituents at the 2-position of the furo[3,2-b]pyridine ring, depending on the terminal alkyne used.
The table below summarizes the synthesis of various 2-substituted furo[3,2-b]pyridine derivatives using this metal-catalyzed tandem approach. nih.gov
| Entry | Terminal Alkyne (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2-Phenylfuro[3,2-b]pyridine | 85 |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)furo[3,2-b]pyridine | 82 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine | 80 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)furo[3,2-b]pyridine | 78 |
| 5 | 4-Fluorophenyl | 2-(4-Fluorophenyl)furo[3,2-b]pyridine | 75 |
| 6 | Thiophen-2-yl | 2-(Thiophen-2-yl)furo[3,2-b]pyridine | 70 |
| 7 | Prop-2-yn-1-ol | Furo[3,2-b]pyridin-2-ylmethanol | 65 |
| 8 | Hex-1-yne | 2-Butylfuro[3,2-b]pyridine | 72 |
Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively utilized in the synthesis of furo[3,2-b]pyridine derivatives.
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key method for constructing the furo[3,2-b]pyridine skeleton. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org A one-pot Sonogashira coupling followed by heteroannulation has been described as an efficient and rapid route to synthesize furo[3,2-b]pyridines. researchgate.net For instance, 2-substituted furo[3,2-b]pyridines have been conveniently synthesized via a sequential C-C coupling followed by a C-O bond-forming reaction in a single pot, often facilitated by ultrasound irradiation and a Pd/C catalyst. researchgate.netnih.gov This methodology has been applied to the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes. researchgate.netnih.gov
The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Intramolecular Heck reactions have been successfully employed to assemble the furo[3,2-b]pyridine core. researchgate.net For example, the preparation of 2,3,5-trisubstituted-furo[3,2-b]pyridines has been achieved through a Pd(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. researchgate.net This approach has proven to be both efficient and general, providing highly functionalized heterocyclic systems in high yields. researchgate.net
A detailed procedure for successive regioselective lithiations of the furo[3,2-b]pyridine framework has also been developed, and the resulting functionalized derivatives have been utilized in Pd-catalyzed cross-coupling reactions to yield compounds such as 7,7′-bifuro[3,2-b]pyridine. acs.orgnih.gov
| Reaction | Catalyst System | Key Transformation | Example Application |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Formation of a C-C bond between a terminal alkyne and an aryl/vinyl halide. wikipedia.orgorganic-chemistry.org | One-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes. researchgate.netnih.gov |
| Heck Reaction | Pd(0) catalyst | Coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org | Intramolecular cyclization to form 2,3,5-trisubstituted-furo[3,2-b]pyridines. researchgate.net |
Copper-Mediated Oxidative Cyclization
Copper-catalyzed reactions provide an alternative and effective pathway for the synthesis of furo[3,2-b]pyridine systems. Copper-mediated oxidative cyclization has been identified as a key step in the assembly of the furo[3,2-b]pyridine scaffold. This methodology has been utilized in the preparation of a diverse set of target compounds, leading to the identification of potent and highly selective inhibitors of cdc-like kinases (CLKs).
An efficient copper-catalyzed cascade involving alkynylation, cyclization, and isomerization of aurone-derived azadienes with terminal alkynes has been developed to produce 1,2-dihydrobenzofuro[3,2-b]pyridines. These intermediates can then be conveniently converted to the corresponding benzofuro[3,2-b]pyridines. researchgate.net
| Catalyst | Reaction Type | Key Feature | Application |
| Copper | Oxidative Cyclization | Assembly of the furo[3,2-b]pyridine scaffold. | Synthesis of 3,5-disubstituted furo[3,2-b]pyridines as CLK inhibitors. |
| Copper | Cascade Alkynylation/Cyclization/Isomerization | Formation of 1,2-dihydrobenzofuro[3,2-b]pyridines from azadienes and terminal alkynes. researchgate.net | One-pot synthesis of benzofuro[3,2-b]pyridines. researchgate.net |
Gold-Catalyzed Cascade Cyclization
Gold catalysts have emerged as powerful tools for promoting complex chemical transformations, including cascade reactions that rapidly build molecular complexity. In the context of furo[3,2-b]pyridine synthesis, gold-catalyzed cascade cyclizations offer a unique approach. While direct synthesis of Furo[3,2-b]pyridin-6-ol using this method is not extensively detailed in the provided context, the principles of gold catalysis in forming related fused heterocyclic systems are relevant. For instance, gold(I)-catalyzed cascade cyclization of 1,4-diyn-3-ones with pyridine N-oxides has been used to construct benzo nih.govscispace.comcyclohepta[1,2-b]furan scaffolds through a process involving oxidative cyclization, alkynyl migration, and 5-endo-dig cyclization. acs.org Similarly, gold-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with allenamides have been developed for the synthesis of spiropseudo-indoxyl derivatives. scispace.com These examples highlight the potential of gold catalysis to facilitate intricate cyclization cascades for the construction of complex heterocyclic frameworks.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. bohrium.com These reactions are increasingly being explored for the synthesis of diverse heterocyclic libraries.
A methodology for the synthesis of 2-aminofurans containing an imidazole substituent has been developed based on a three-component condensation of 2-unsubstituted imidazole N-oxides, arylglyoxals, and 3-ketonitriles. Subsequent modification of these 2-aminofurans can lead to the formation of furo[2,3-b]pyridines and furo[2,3-d]pyrimidines. rsc.org While this example pertains to a different isomer, it illustrates the power of MCRs in rapidly accessing functionalized furo-pyridine systems. The development of MCRs specifically targeting the furo[3,2-b]pyridine core would be a valuable addition to the synthetic chemist's toolbox.
| Reaction Type | Reactants | Intermediate/Product | Potential Application |
| Three-component condensation | Imidazole N-oxides, arylglyoxals, 3-ketonitriles | 2-aminofurans rsc.org | Synthesis of furo[2,3-b]pyridines and furo[2,3-d]pyrimidines. rsc.org |
Regioselective Synthesis Strategies
The ability to control the regioselectivity of a reaction is crucial for the synthesis of specifically substituted target molecules. In the context of furo[3,2-b]pyridines, regioselective synthesis strategies are essential for introducing functional groups at desired positions on the heterocyclic core.
Functionalization and Derivatization Strategies for this compound
Once the furo[3,2-b]pyridine core is assembled, further functionalization and derivatization are often necessary to explore structure-activity relationships and optimize biological activity.
Synthesis of Substituted Furo[3,2-b]pyridine Systems
The synthesis of substituted furo[3,2-b]pyridine systems can be achieved through various methods, including the regioselective metalation strategies discussed previously. Successive regioselective lithiations followed by electrophilic trapping provide a powerful means to introduce a wide range of functional groups onto the furo[3,2-b]pyridine core. acs.orgnih.gov This allows for the systematic modification of the molecule at positions H2, H3, H5, and H7. acs.org
Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents. For example, a Pd-catalyzed cross-coupling reaction has been used to synthesize 7,7′-bifuro[3,2-b]pyridine. acs.orgnih.gov The development of chemoselective metal-mediated couplings has been instrumental in preparing diverse sets of furo[3,2-b]pyridine derivatives for biological screening. Optimization of subseries containing 3,5-disubstituted furo[3,2-b]pyridines has led to the discovery of potent and selective inhibitors of certain kinases.
The modification of 2-aminofurans, synthesized through multicomponent reactions, also provides a route to substituted furo[2,3-b]pyridines. rsc.org This highlights the potential for post-synthesis modification of intermediates to generate a library of substituted furo[3,2-b]pyridine analogs.
| Position of Substitution | Methodology | Key Reagents | Outcome |
| C-2 | Regioselective lithiation | n-BuLi | Selective functionalization at the C-2 position. acs.org |
| Multiple Positions (H2, H3, H5, H7) | Successive regioselective lithiations/electrophilic trapping | Lithiated reagents, various electrophiles | Polyfunctionalized furo[3,2-b]pyridine derivatives. acs.orgnih.gov |
| C-7 | Pd-catalyzed cross-coupling | Pd catalyst | Synthesis of 7,7′-bifuro[3,2-b]pyridine. acs.orgnih.gov |
| C-3 and C-5 | Chemoselective metal-mediated couplings | Various metal catalysts and coupling partners | 3,5-disubstituted furo[3,2-b]pyridines. |
Preparation of Condensed Heterocyclic Systems Incorporating the Furo[3,2-b]pyridine Moiety
The construction of larger, polycyclic systems that incorporate the furo[3,2-b]pyridine moiety is a key area of research, leading to novel molecular frameworks. Annulation reactions are a primary tool for achieving this, effectively building new rings onto the existing furo[3,2-b]pyridine core.
A notable strategy involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction, mediated by triethylamine, facilitates the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. These intermediates can then be aromatized using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to furnish the fully aromatic benzofuro[3,2-b]pyridines. This process can also be performed in a one-pot procedure, providing direct access to the condensed system rsc.org.
Another example of building complex fused systems is the synthesis of Benzo nih.govresearchgate.netfuro[3,2-b]thieno[2,3-d]pyridines. This demonstrates the versatility of the furo[3,2-b]pyridine scaffold as a building block for creating novel polycyclic heteroaromatic compounds researchgate.net.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aurone-derived α,β-unsaturated imine + Activated terminal alkyne | 1. Triethylamine (Et3N) 2. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for aromatization | Benzofuro[3,2-b]pyridine derivative | High | rsc.org |
Post-Synthetic Modifications and Functional Group Interconversions
Once the furo[3,2-b]pyridine core is assembled, post-synthetic modifications are employed to introduce a variety of functional groups, enabling the exploration of the chemical space and the development of derivatives with tailored properties. These modifications often utilize metal-catalyzed cross-coupling reactions and regioselective metalations.
A convenient one-pot method for synthesizing 2-substituted furo[3,2-b]pyridines involves the coupling of 3-chloro-2-hydroxy pyridine with various terminal alkynes nih.govresearchgate.net. This reaction proceeds sequentially through a C-C coupling followed by a C-O bond formation. The process is effectively catalyzed by a Palladium on Carbon (Pd/C) and Copper Iodide (CuI) system, often assisted by ultrasound irradiation, highlighting an efficient and direct route to functionalized derivatives nih.govresearchgate.net.
| Starting Material | Reagents & Conditions | Modification Type | Product | Reference |
|---|---|---|---|---|
| 3-chloro-2-hydroxy pyridine + terminal alkyne | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound | One-pot C-2 substitution | 2-substituted furo[3,2-b]pyridine | nih.govresearchgate.net |
| Furo[3,2-b]pyridine | 1. Lithiation (e.g., n-BuLi) 2. Electrophile (E+) | Regioselective functionalization | Polyfunctionalized furo[3,2-b]pyridine | nih.gov |
| 7-halo-furo[3,2-b]pyridine | Pd-catalyzed cross-coupling | Dimerization | 7,7'-bifuro[3,2-b]pyridine | nih.gov |
Chemical Transformations and Reactivity of Furo 3,2 B Pyridin 6 Ol Systems
Mechanistic Investigations of Furo[3,2-b]pyridine (B1253681) Reactions
Mechanistic studies on the Furo[3,2-b]pyridine core often focus on transformations that leverage the inherent properties of the fused rings. Research into related compounds, such as 2H-furo[3,2-b]pyran-2-ones, provides valuable insight into potential reaction pathways. The interaction of these related systems with nitrogen-containing nucleophiles has been investigated, revealing pathways dependent on the nature of the nucleophile. beilstein-journals.orgnih.gov
For instance, reactions with dinucleophiles like hydrazines can proceed through a recyclization mechanism that involves the opening of the furan (B31954) ring. beilstein-journals.orgnih.gov The process is often acid-catalyzed, suggesting that protonation of a carbonyl group is a key initiating step. The proposed mechanism involves an initial nucleophilic attack, followed by ring opening of the furan moiety and subsequent intramolecular cyclization to form a new heterocyclic system, such as a pyrazolone. beilstein-journals.org In contrast, reactions with aliphatic amines under similar conditions may lead to the formation of enamines without causing the recyclization and opening of the furan ring. beilstein-journals.orgnih.gov This highlights the nuanced reactivity and the importance of the chosen reagents in directing the reaction mechanism.
Table 1: Influence of N-Nucleophile on the Reaction Pathway of 2H-furo[3,2-b]pyran-2-ones beilstein-journals.orgnih.gov
| Nucleophile Type | Reaction Pathway | Resulting Product |
|---|---|---|
| Aliphatic Amines | Condensation | Enamine formation without ring opening |
| Hydrazines (Dinucleophiles) | Recyclization | Furan ring opening and formation of pyrazolones |
| Hydroxylamine | Recyclization | Furan ring opening and formation of isoxazolones |
Reactivity at the Furan and Pyridine (B92270) Moieties
The reactivity of the Furo[3,2-b]pyridin-6-ol system is dominated by the electronic characteristics of its constituent rings. The furan ring is a five-membered, π-excessive heterocycle, meaning the six π-electrons are delocalized over five atoms. scribd.com This high electron density makes the furan moiety particularly susceptible to electrophilic attack. slideshare.netuobasrah.edu.iq Conversely, the pyridine ring is a six-membered, π-deficient heterocycle. The high electronegativity of the nitrogen atom withdraws electron density from the ring carbons, deactivating it towards electrophilic substitution but activating it for nucleophilic substitution. uoanbar.edu.iq
This dichotomy in electronic properties leads to selective reactivity:
Furan Moiety : Acts as the primary site for electrophilic substitution reactions due to its π-excessive nature. The oxygen atom's lone pair contributes to the aromatic system, enriching the carbon atoms with electron density. slideshare.net
Pyridine Moiety : Is generally unreactive towards electrophiles unless strongly activating substituents are present. The nitrogen atom itself can act as a nucleophile or a base, and its presence makes the ring carbons (especially at the ortho and para positions) susceptible to attack by nucleophiles. uoanbar.edu.iq
Table 2: Comparative Reactivity of Furan and Pyridine Moieties
| Characteristic | Furan Moiety | Pyridine Moiety |
|---|---|---|
| π-Electron System | π-excessive | π-deficient |
| Reactivity towards Electrophiles | High | Low |
| Reactivity towards Nucleophiles | Low | Moderate (at specific positions) |
Electrophilic and Nucleophilic Substitution Patterns
The regioselectivity of substitution reactions on the this compound skeleton is a direct consequence of the differing reactivities of the two rings.
Electrophilic Substitution : Electrophilic attack preferentially occurs on the electron-rich furan ring. In unsubstituted furan, electrophilic substitution typically happens at the C-2 position (α-position) due to the greater stabilization of the intermediate carbocation. scribd.com For the pyridine ring, electrophilic substitution is difficult and requires harsh conditions. When it does occur, the substitution is directed to the C-3 position (meta to the nitrogen), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.com The reactivity of the pyridine ring towards electrophiles can be enhanced by N-oxide formation, which introduces electron-donating character.
Nucleophilic Substitution : The pyridine ring is the site for nucleophilic substitution, particularly when a good leaving group is present at the C-2 or C-4 positions (ortho and para to the nitrogen). uoanbar.edu.iq These positions are electronically deficient and can stabilize the negative charge of the Meisenheimer complex intermediate. The Chichibabin reaction, for example, involves the amination of pyridines at the C-2 position.
Metal-mediated cross-coupling reactions, such as Suzuki-Miyaura couplings, have also been employed to functionalize the Furo[3,2-b]pyridine core, allowing for the introduction of substituents at specific positions on either ring. For example, 2-substituted furo[3,2-b]pyridines can be synthesized via palladium-copper catalysis from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. nih.govresearchgate.net
Oxidation and Reduction Pathways
The this compound system can undergo both oxidation and reduction, with the reaction typically centered on the pyridine moiety.
Oxidation : The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be readily oxidized to an N-oxide using oxidizing agents like hydrogen peroxide. youtube.com The resulting Furo[3,2-b]pyridine N-oxide exhibits altered reactivity. The N-oxide group is electron-donating through resonance, which activates the pyridine ring (particularly at the C-2 and C-4 positions) for both electrophilic and nucleophilic substitution.
Reduction : The pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) ring under various reduction conditions. This transformation converts the aromatic, planar pyridine ring into a saturated, non-planar piperidine ring. The synthesis of octahydrofuro[3,2-b]pyridine (B59362) derivatives has been reported, indicating that the full reduction of the pyridine portion of the scaffold is achievable. researchgate.net The furan ring is generally more resistant to catalytic hydrogenation than the pyridine ring but can be reduced under more forcing conditions.
Studies on Tautomerism and Isomerism in this compound Systems
The "-ol" suffix in this compound indicates a hydroxyl group on the pyridine ring, which gives rise to pyridone-pyridol tautomerism. This is a form of keto-enol tautomerism specific to hydroxypyridines. The this compound exists in equilibrium with its tautomeric form, Furo[3,2-b]pyridin-6(7H)-one.
The position of this equilibrium is influenced by several factors, including solvent, temperature, and structural features of the molecule. Studies on analogous fused systems, such as 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine, have shown that the tautomeric equilibrium is significantly affected by the fused ring. rsc.org The strain associated with the five-membered furan ring can influence the stability of one tautomer over the other. rsc.org This strain is thought to be relieved upon conversion to the pyridol form. rsc.org For many related hydroxypyridine compounds, the pyridone form is found to be the predominant species in the solid state. rsc.org Spectroscopic methods, such as UV-Vis and NMR, are crucial tools for studying the tautomeric ratios in solution, as the different forms exhibit distinct spectral characteristics. sciforum.netresearchgate.net
Table 3: Tautomeric Forms of this compound
| Tautomeric Form | Systematic Name | Key Functional Group |
|---|---|---|
| Pyridol Form | This compound | Aromatic Hydroxyl (-OH) |
| Pyridone Form | Furo[3,2-b]pyridin-6(7H)-one | Amide/Lactam (-C(=O)-NH-) |
Medicinal Chemistry and Biological Applications of Furo 3,2 B Pyridin 6 Ol Derivatives
Furo[3,2-b]pyridine (B1253681) as a Privileged Pharmacophore in Drug Discovery
The furo[3,2-b]pyridine scaffold, a heterocyclic aromatic compound composed of a furan (B31954) ring fused to a pyridine (B92270) ring, has been identified as a privileged structure in medicinal chemistry and drug discovery. researchgate.netnih.govresearchgate.nethmdb.ca This core is increasingly recognized for its potential as a template for developing potent and highly selective therapeutic agents. researchgate.netnih.govresearchgate.net Although it is a relatively underexplored motif compared to other fused bicyclic heterocycles, recent research has highlighted its significance as a central pharmacophore, particularly for kinase inhibitors. researchgate.net
The utility of the furo[3,2-b]pyridine framework stems from its versatile biological activities. researchgate.net Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including cytotoxic, kinase inhibition, and antimicrobial activities. researchgate.net In the context of kinase inhibition, the furo[3,2-b]pyridine core provides a template for ATP-competitive inhibitors. researchgate.net Its structure is foundational in the synthesis of compounds with specific biological activities, making it a key tool in the fields of chemical biology and drug discovery. researchgate.net The identification of the furo[3,2-b]pyridine core as a novel scaffold for potent and selective inhibitors of various enzymes underscores its importance as a privileged pharmacophore. researchgate.netnih.govsigmaaldrich.com
Methodologies for In Vitro and In Vivo Biological Activity Assessment
The biological activities of furo[3,2-b]pyridine derivatives are evaluated through a variety of established in vitro and in vivo methodologies.
In Vitro Assessment:
Anticancer and Cytotoxicity Screening: A primary method for evaluating anticancer potential is the in vitro cytotoxicity assay against a panel of human cancer cell lines. nih.gov Commonly used lines include those for breast cancer (MCF-7, MDA-MB-231), esophageal cancer (KYSE70, KYSE150), colon cancer (HCT-116), and liver cancer (HepG2). researchgate.netcncb.ac.cnnih.govmdpi.com The National Cancer Institute (NCI) often performs initial screening on its 60-cell line panel. nih.gov Key metrics derived from these assays are the GI₅₀ (concentration causing 50% growth inhibition) and IC₅₀ (concentration causing 50% inhibition of a specific target). nih.govmdpi.com Assays to determine a compound's ability to induce apoptosis are also employed. nih.govbenthamdirect.com
Enzyme Inhibition Assays: To elucidate mechanisms of action, specific enzyme inhibition assays are crucial. Furo[3,2-b]pyridine derivatives have been tested for their inhibitory activity against enzymes like cdc-like kinases (CLKs), SIRT1, and topoisomerases I and II. nih.govbenthamdirect.comnih.gov Advanced techniques such as the NanoBRET assay can be used to determine on-target kinase activity within cells. researchgate.net
Antimicrobial Susceptibility Testing: The antimicrobial properties of these compounds are determined by testing them against various bacterial and fungal strains. researchgate.net Standard microbial sensitivity tests are used to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. ekb.eg
Molecular Docking: Computational in silico studies, such as molecular docking, are frequently used to predict and analyze the binding interactions between the furo[3,2-b]pyridine derivatives and their biological targets. cncb.ac.cnmdpi.com These studies provide insights into the potential mechanisms of action by modeling interactions with key enzymes and receptors like AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cncolab.ws
In Vivo Assessment:
Anticancer Efficacy Models: Promising candidates from in vitro studies are often advanced to in vivo testing using animal models, such as tumor xenograft models in mice, to evaluate their anticancer efficacy in a living system. nih.govarabjchem.org
Anti-inflammatory and Analgesic Models: Standard in vivo models are used to investigate other potential therapeutic applications. For instance, the carrageenan-induced paw edema model in rats is a common method for assessing anti-inflammatory activity. biointerfaceresearch.com Analgesic properties can be evaluated and compared against standard drugs like acetylsalicylic acid (ASA). nih.gov
Therapeutic Areas and Specific Biological Activities
Derivatives of the furo[3,2-b]pyridine scaffold and related structures have been investigated for their antimicrobial properties against a range of pathogens. Studies on annulated furo[3,2-b]pyridine compounds have demonstrated significant inhibitory action, particularly against fungal strains. researchgate.net Certain derivatives within this class showed broad-spectrum activity against all tested microorganisms. researchgate.net Similarly, structurally related furo[3,2-c]pyridine derivatives have exhibited moderate to good antimicrobial effects against bacteria such as Xanthomonas sp. and Erwinia amylovora, as well as fungi like Pyrenophora avenae and Fusarium graminearum. semanticscholar.org
Other fused heterocyclic systems incorporating a pyridine ring have also shown promise. For example, certain pyrazolo[3,4-b]pyridine derivatives display potent antimicrobial activity, with MIC values ranging from 2-32 μg/mL, and are also effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg The table below summarizes the antimicrobial activities of various furo[3,2-b]pyridine and related heterocyclic derivatives.
| Compound Class | Tested Microorganisms | Observed Activity | Reference |
|---|---|---|---|
| Annulated Furo[3,2-b]pyridines | Fungal strains and other microorganisms | High inhibition action against fungi; some compounds showed good inhibitory effects against all tested types. | researchgate.net |
| Furo[3,2-c]pyridines | Xanthomonas sp., Erwinia amylovora (bacteria); Pyrenophora avenae, Fusarium graminearum (fungi) | Moderate to good antimicrobial activity. | semanticscholar.org |
| Pyrazolo[3,4-b]pyridines | Bacterial and fungal strains, including MRSA | Potent activity with MIC values in the 2-32 µg/mL range. | ekb.eg |
| Imidazo[2,1-b] researchgate.netnih.govthiazines with Pyridine Fragment | Candida albicans, Aspergillus niger | Antifungal activity. | biointerfaceresearch.com |
The furo[3,2-b]pyridine framework is a key scaffold in the development of novel anticancer agents. nih.govbenthamdirect.com Numerous studies have documented the cytotoxic properties of its derivatives against a variety of human cancer cell lines. researchgate.net For instance, a 2-substituted furo[3,2-b]pyridine derivative known as compound 3b demonstrated significant growth inhibition against both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govbenthamdirect.com This compound was also found to induce apoptosis in MCF-7 cells, highlighting a key mechanism for its anticancer effect. researchgate.netnih.gov
The anticancer activity of these compounds is often linked to their ability to inhibit crucial cellular enzymes. Benzofuro[3,2-b]pyridines, which are structurally analogous to furopyridines, have been specifically designed as inhibitors of topoisomerase I and II, enzymes vital for DNA replication and repair in cancer cells. nih.gov A series of 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines showed excellent inhibitory activity against topoisomerase II. nih.gov The broader class of pyridine derivatives is well-established in oncology, with various compounds targeting topoisomerases, tubulin polymerization, and receptor tyrosine kinases. arabjchem.orgekb.eg The following table presents a summary of the cytotoxic activity of selected furo[3,2-b]pyridine derivatives.
| Compound/Derivative | Cancer Cell Line(s) | Biological Effect | Target/Mechanism | Reference |
|---|---|---|---|---|
| 2-substituted Furo[3,2-b]pyridines (e.g., compound 3b) | MDA-MB-231, MCF-7 (Breast) | Encouraging growth inhibition, apoptosis induction. | SIRT1 Inhibition | researchgate.netnih.govbenthamdirect.com |
| Furan[3,2-c]pyridine derivative (compound 4c) | KYSE70, KYSE150 (Esophageal) | 99% inhibition rate; IC₅₀ of 0.655 µg/mL. | Predicted to bind METAP2 and EGFR. | mdpi.com |
| 2-Chlorophenyl-substituted Benzofuro[3,2-b]pyridines | Various | Antiproliferative activity. | Excellent Topoisomerase II inhibition. | nih.gov |
| Furo[2,3-b]pyridine (B1315467) derivatives | MCF-7, MDA-MB-231 (Breast) | Potent cytotoxic activities. | Disruption of AKT1, ERα, HER2 signaling. | cncb.ac.cncolab.ws |
While direct studies on the anti-inflammatory and analgesic properties of Furo[3,2-b]pyridin-6-ol derivatives are not extensively documented in the reviewed literature, investigations into structurally related pyridine-containing heterocyclic compounds suggest potential in this area. For example, novel derivatives of 6-substituted-3(2H)-pyridazinone have been synthesized and shown to possess potent analgesic activity, with some compounds exceeding the efficacy of acetylsalicylic acid (ASA). nih.gov These same derivatives also demonstrated significant anti-inflammatory effects comparable to the standard drug indomethacin, without the common side effect of gastric ulceration. nih.gov
Furthermore, research on other related scaffolds, such as pyrrolo[3,4-c]pyridines, has identified them as promising candidates for analgesic agents. nih.gov The broader family of pyran derivatives is also noted for its anti-inflammatory activities. ekb.eg These findings indicate that the general class of fused pyridine heterocycles is a fertile ground for the discovery of new anti-inflammatory and analgesic drugs, suggesting that specific Furo[3,2-b]pyridine derivatives may warrant future investigation for these properties.
A significant application of the furo[3,2-b]pyridine scaffold is in the development of molecules that modulate critical cellular signaling pathways. researchgate.net This core has been successfully used to create potent and highly selective inhibitors of cdc-like kinases (CLKs), which play a key role in post-translational signaling mechanisms. researchgate.netnih.govresearchgate.net
Moreover, the furo[3,2-b]pyridine framework has been identified as the basis for effective modulators of the Hedgehog (Hh) signaling pathway. researchgate.netresearchgate.netsigmaaldrich.com Specifically, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been shown to act as sub-micromolar modulators of this pathway, which is crucial in embryonic development and is often dysregulated in various cancers. researchgate.netnih.gov In addition to these pathways, certain furo[3,2-b]pyridine derivatives have been found to inhibit SIRT1, a deacetylase enzyme that regulates numerous cellular processes, including metabolism and cell survival. nih.govbenthamdirect.com Molecular docking studies on related furo[2,3-b]pyridines suggest a mechanism involving the disruption of key cancer-related signaling pathways mediated by AKT1, ERα, and HER2. researchgate.netcncb.ac.cn
Modulation of Signaling Pathways
PAR-2 Signaling Pathway Inhibition
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor involved in a range of physiological and pathological processes, including inflammation, pain, and cancer. nih.gov The activation of PAR2 signaling has been implicated in the progression of various diseases, making it an attractive target for therapeutic intervention. The development of potent and selective antagonists for PAR2 is an active area of research. For instance, I-191, an imidazopyridazine compound, has been identified as a potent, noncompetitive PAR2 antagonist that inhibits multiple signaling pathways, including Ca²⁺ release and ERK1/2 phosphorylation, in cancer cells. nih.gov
While research has established the therapeutic potential of PAR2 antagonists, specific studies detailing the inhibition of the PAR-2 signaling pathway by this compound derivatives are not extensively documented in the current literature. The demonstrated activity of other heterocyclic compounds against this target suggests that the furo[3,2-b]pyridine scaffold could be a valuable starting point for designing novel PAR-2 inhibitors, representing a potential avenue for future investigation.
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and tissue homeostasis, and its aberrant activation is linked to the pathogenesis of various cancers. nih.gov Research has identified the furo[3,2-b]pyridine core as an effective scaffold for modulating this pathway. nih.govresearchgate.net
Interestingly, a distinct subset of furo[3,2-b]pyridine derivatives, which were found to be inactive as kinase inhibitors, demonstrated significant activity as modulators of the Hh pathway. nih.gov Specifically, profiling of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of Hedgehog signaling. nih.govresearchgate.net For example, compound 23a was shown to inhibit GLI-dependent reporter gene activity in Shh-LIGHT2 cells, which are used to screen for Hh pathway inhibitors. researchgate.net This inhibition demonstrates the potential of these compounds to interfere with the downstream effects of the Hh pathway.
| Compound | Assay | Cell Line | Activity | Source |
|---|---|---|---|---|
| 23a | GLI-dependent reporter gene assay | Shh-LIGHT2 | Sub-micromolar inhibition | researchgate.net |
CDC-like Kinase (CLK) Inhibition
The furo[3,2-b]pyridine structure has been identified as a novel and privileged scaffold for developing potent and highly selective inhibitors of CDC-like kinases (CLKs). nih.govresearchgate.net CLKs are a family of dual-specificity protein kinases that play a critical role in the regulation of pre-mRNA splicing, a fundamental process for gene expression. researchgate.net Aberrant splicing is a hallmark of many diseases, including cancer, making CLKs compelling therapeutic targets.
Systematic optimization of furo[3,2-b]pyridine analogues, particularly focusing on 3,5-disubstituted derivatives, has yielded potent, cell-active, and highly selective CLK inhibitors. nih.govresearchgate.net This synthetic effort has led to the development of quality chemical biology probes, such as MU1210 , which is recognized as a state-of-the-art probe for CLK1, CLK2, and CLK4. researchgate.net The selectivity of these compounds is a key feature, as demonstrated by kinome tree representations showing focused inhibition on the CLK family with minimal off-target effects. researchgate.net The binding mode of these inhibitors has been elucidated through X-ray crystallography, revealing that compounds like derivative 12h engage with the CLK1 active site. researchgate.net
| Compound | Target | Activity Metric | Reported Value | Source |
|---|---|---|---|---|
| MU1210 | CLK1/2/4 | Chemical Probe | Highly Selective | researchgate.net |
| 12f | CLK1 | On-target activity | Potent inhibition in NanoBRET assay | researchgate.net |
| 12h | CLK1 | Binding | Crystal structure in complex with CLK1 (PDB: 6I5I) | researchgate.net |
Antioxidant Activity Investigations
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The investigation of the antioxidant properties of heterocyclic compounds is a significant area of research due to the role of oxidative stress in numerous diseases. While some fused pyridine analogs, such as pyrano[3,2‐c]pyridines, have been synthesized and screened for their in vitro antioxidant activity, and compounds with a furo[2,3-b]pyridine scaffold have been noted for their antioxidant effects, comprehensive studies focusing specifically on the antioxidant potential of this compound derivatives are not widely reported in the literature. scilit.comresearchgate.net The presence of the furan and pyridine rings, common motifs in other bioactive antioxidant molecules, suggests that the this compound scaffold may possess intrinsic antioxidant properties, warranting further investigation.
Enzyme Inhibition Studies
The furo[3,2-b]pyridine scaffold has been explored as a core structure for inhibitors of various enzymes beyond the CLK family.
Phosphodiesterase (PDE): Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). While various pyridine derivatives have been investigated as inhibitors of PDEs, particularly PDE3, specific inhibitory activity by compounds featuring the this compound core is not well-documented.
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. Studies on structurally related compounds have shown the potential of the furopyridine core in AChE inhibition. For example, a series of 4-amino-5,6,7,8,9-pentahydro-2,3-diphenylcyclohepta[e]furo[2,3-b]pyridine derivatives were found to be competitive inhibitors of AChE. nih.gov The most potent of these, compound 13 , was only three-fold less active than the reference drug tacrine. nih.gov Furthermore, certain tetrahydrofuro[2,3-b]quinolines demonstrated strong AChE inhibition with excellent selectivity over butyrylcholinesterase (BuChE). nih.gov These findings suggest that the furo[3,2-b]pyridine scaffold is a promising template for designing novel AChE inhibitors.
Leucine-Zipper and Sterile-α Motif Kinase (ZAK): ZAK, a member of the mixed-lineage kinase family, is considered a potential therapeutic target for various disorders, including cancer and cardiac fibrosis. nih.gov While several multi-kinase inhibitors are known to non-selectively bind to ZAK, there is a need for more selective small molecule inhibitors. nih.gov Currently, there are no specific reports in the literature of this compound derivatives being evaluated for ZAK inhibition. This remains an open area for screening and drug discovery efforts.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity and are crucial for optimizing lead compounds. For the furo[3,2-b]pyridine scaffold, SAR studies have provided critical insights into the structural requirements for targeting different biological pathways. researchgate.netdrugbank.com
A key SAR finding is the differential activity based on the substitution pattern around the core. nih.govresearchgate.net
3,5-Disubstituted Analogues: These derivatives have been extensively optimized as potent and selective inhibitors of CLK kinases. nih.govresearchgate.net The nature of the substituents at the C3 and C5 positions is critical for achieving high potency and selectivity.
3,5,7-Trisubstituted Analogues: In contrast, the addition of a substituent at the C7 position, particularly in compounds that were inactive against kinases, led to the discovery of potent, sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.net
For kinase inhibition, SAR exploration has shown that modifications to the substituents at the C2, C3, and C5 positions significantly impact potency and selectivity. drugbank.comnih.gov For instance, the introduction of specific aryl or heteroaryl groups can optimize interactions within the ATP-binding pocket of the target kinase. researchgate.net Crystal structures of inhibitors bound to their kinase targets, such as the furo[3,2-b]pyridine derivative 12h in complex with CLK1, provide a structural basis for these SAR findings, revealing key hydrogen bonds and hydrophobic interactions that can be exploited for rational drug design. researchgate.net
Preclinical Pharmacological Profiling (General Research Framework)
The preclinical pharmacological profiling of a new chemical entity, such as a novel this compound derivative, involves a systematic framework of in vitro and in vivo studies to characterize its biological effects before human trials. This process is essential for identifying the therapeutic potential and selectivity of a compound. The general framework includes:
Primary Screening: This involves evaluating the compound's activity against its intended molecular target. For a kinase inhibitor, this would be an in vitro enzyme assay to determine its potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Secondary Screening and Selectivity Profiling: Compounds that show promise in primary screens are then tested against a broader panel of related targets to assess their selectivity. For a kinase inhibitor, this typically involves screening against a large panel of other kinases to ensure it does not have significant off-target effects that could lead to toxicity.
Cell-Based Assays: The activity of the compound is then confirmed in a more biologically relevant context using cell-based assays. This step determines if the compound can cross the cell membrane and engage its target within the cell to produce a functional effect, such as inhibiting cancer cell proliferation or modulating a specific signaling pathway.
In Vivo Efficacy Models: Promising candidates are advanced into in vivo studies using animal models of the target disease (e.g., tumor xenograft models for anticancer agents). These studies assess whether the compound can achieve a therapeutic effect in a living organism.
Pharmacokinetic (PK) and ADME Studies: Early-stage absorption, distribution, metabolism, and excretion (ADME) studies are conducted to understand how the compound is processed by the body. This information is critical for determining its potential as a drug.
This structured approach allows researchers to build a comprehensive profile of a new compound's pharmacological properties, providing the necessary data to support its progression into clinical development.
Computational Approaches in Furo 3,2 B Pyridin 6 Ol Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Furo[3,2-b]pyridin-6-ol research, docking simulations are crucial for identifying potential biological targets and understanding the binding modes of its derivatives.
Researchers have utilized molecular docking to investigate the interactions of compounds featuring the furopyridine core with various protein targets. For instance, derivatives of the related furo[2,3-b]pyridine (B1315467) scaffold have been docked against key cellular signaling proteins like the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). researchgate.netcncb.ac.cn These studies help to hypothesize how these compounds might exert their effects, for example, by disrupting critical cellular signaling pathways involved in cancer. researchgate.netcncb.ac.cn
In other studies, derivatives of the Furo[3,2-b]pyridine (B1253681) scaffold were evaluated as inhibitors of sirtuin 1 (SIRT1), a class III histone deacetylase. Molecular modelling indicated interactions with several amino acid residues in the active site, including GLU345, ILE347, and PHE273. researchgate.net The primary goal of these simulations is to predict the binding affinity and pose of the ligand within the target's active site, providing a rationale for observed biological activity and a foundation for designing more potent and selective inhibitors. The Furo[3,2-b]pyridine core has been identified as a novel scaffold for potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, with docking studies supporting these findings. researchgate.netresearchgate.net
| Target Protein | Compound Scaffold | Key Interacting Residues (Example) | Potential Therapeutic Area |
|---|---|---|---|
| AKT1 (Serine/Threonine Kinase) | Furo[2,3-b]pyridine | Not Specified | Anticancer |
| ERα (Estrogen Receptor Alpha) | Furo[2,3-b]pyridine | Not Specified | Anticancer (Breast Cancer) |
| HER2 (Human Epidermal Growth Factor Receptor 2) | Furo[2,3-b]pyridine | Not Specified | Anticancer (Breast Cancer) |
| SIRT1 (Sirtuin 1) | Furo[3,2-b]pyridine | GLU345, ILE347, PHE273 | Anticancer |
| CLKs (Cdc-like kinases) | Furo[3,2-b]pyridine | Not Specified | Neurodegenerative diseases, Cancer |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its analogs, DFT studies provide valuable data that complements experimental findings from spectroscopic techniques like NMR.
DFT calculations have been used to optimize the molecular structure of novel pyridine (B92270) derivatives, using methods such as the B3LYP functional with the 6–31G(d,p) basis set. nih.gov These calculations help to determine the most stable three-dimensional conformation of the molecule. For example, in studies of bicyclic iminosugar C-glycosides with an octahydrofuro[3,2-b]pyridine (B59362) motif, DFT calculations confirmed that the fused ring system forces the piperidine (B6355638) ring to adopt a specific flattened conformation. researchgate.net This type of detailed structural information is vital for understanding how a molecule will fit into a protein's binding site.
Furthermore, DFT is used to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. These theoretical calculations are essential for understanding the intrinsic properties of the this compound scaffold and predicting the reactivity of its derivatives. scispace.comsemanticscholar.org
| Computational Method | Application in Furopyridine Research | Key Insights Provided |
|---|---|---|
| DFT (B3LYP/6-31G(d,p)) | Molecular structure optimization | Confirmation of stable conformations, bond lengths, and angles. |
| DFT | Conformational analysis of fused rings | Determination of ring puckering and overall molecular shape. researchgate.net |
| DFT | Calculation of electronic properties | Determination of HOMO/LUMO energies, reactivity indices, and electronic distribution. scispace.com |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is critical for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein.
For heterocyclic systems related to Furo[3,2-b]pyridine, MD simulations have been performed to validate docking results and gain deeper insights into the binding process. For example, in the study of novel furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT dual inhibitors, MD simulations revealed that a lead compound formed a stable and improved binding pattern with key amino acids in the target sites over the course of the simulation. rsc.orgnih.gov Similarly, in silico studies of pyrazole-based pyridine derivatives targeting EGFR-TK have used MD simulations to support their strong binding interactions. researchgate.net These simulations can reveal crucial information about the role of water molecules in the binding site and the conformational changes that occur upon ligand binding, which are not apparent from static docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.
For scaffolds related to Furo[3,2-b]pyridine, QSAR studies have been conducted to identify the key molecular features (descriptors) that govern their biological effects. For instance, a QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives as antioxidants used a genetic algorithm and multiple linear regression to build predictive models. dmed.org.ua The resulting models showed that properties like hydrophilicity, molecular shape, and the distribution of electronegative atoms were crucial for antioxidant activity. dmed.org.ua In another study on pyridin-2-one derivatives, 3D-QSAR models were constructed to guide the design of more potent inhibitors. mdpi.com
These models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby saving time and resources. For the this compound scaffold, QSAR could be used to predict various activities by correlating structural descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of derivatives with their experimentally measured biological responses.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Furo[3,2-b]pyridin-6-ol Analogues
The synthesis of furo[3,2-b]pyridine (B1253681) derivatives has traditionally relied on multi-step processes. However, recent advancements are paving the way for more efficient and environmentally friendly synthetic routes. Future research will likely focus on the development of one-pot synthesis and the use of sustainable catalytic systems.
One promising approach involves palladium-catalyzed one-pot syntheses, which combine Sonogashira couplings with Wacker-type heteroannulations. nih.gov Another innovative method is the use of copper-mediated oxidative cyclization for the assembly of the furo[3,2-b]pyridine scaffold. nih.govresearchgate.net Furthermore, ultrasound-assisted synthesis using a Pd/C-Cu catalyst has been shown to provide direct access to 2-substituted furo[3,2-b]pyridine derivatives. nih.gov These methods offer the potential for higher yields, reduced reaction times, and milder reaction conditions, contributing to more sustainable chemical processes.
The table below summarizes some of the emerging synthetic methodologies that could be adapted and optimized for the synthesis of this compound analogues.
| Synthetic Methodology | Key Features | Potential Advantages for this compound Analogue Synthesis |
| Palladium-Catalyzed One-Pot Synthesis | Combines multiple reaction steps (e.g., Sonogashira coupling and heteroannulation) into a single procedure. nih.gov | Increased efficiency, reduced waste, and simplified purification processes. |
| Copper-Mediated Oxidative Cyclization | Facilitates the formation of the furo[3,2-b]pyridine core structure. nih.govresearchgate.net | Access to a diverse range of substituted analogues. |
| Ultrasound-Assisted Pd/C-Cu Catalysis | Utilizes ultrasonic irradiation to accelerate the reaction rate. nih.gov | Shorter reaction times and potentially higher yields under milder conditions. |
| N-Heterocyclic Carbene (NHC) Catalysis | Enables formal [3+3] annulation reactions for the construction of related benzofuro[3,2-b]pyridin-2-ones. researchgate.net | Potential for novel structural modifications and access to diverse chemical space. |
Future efforts in this area will likely concentrate on expanding the substrate scope of these reactions to allow for the introduction of a wider variety of functional groups onto the this compound scaffold. The development of stereoselective synthesis methods will also be crucial for investigating the therapeutic potential of specific enantiomers.
Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives
The furo[3,2-b]pyridine scaffold has been identified as a key component in compounds that exhibit potent and selective inhibition of cdc-like kinases (CLKs) and modulation of the Hedgehog signaling pathway. nih.govresearchgate.netresearchgate.net These findings open up exciting avenues for the development of novel therapeutics for a range of diseases.
Oncology: The anticancer properties of furo[3,2-b]pyridine derivatives are a major area of investigation. nih.govresearchgate.net For instance, certain 2-substituted furo[3,2-b]pyridines have shown encouraging growth inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) and inhibition of SIRT1, a protein implicated in cancer cell metabolism and survival. nih.govresearchgate.net The Hedgehog signaling pathway is also a critical target in several cancers, and modulators based on the furo[3,2-b]pyridine scaffold could offer new treatment options. nih.govresearchgate.net
Neurodegenerative Diseases: Recent reports suggest that CLKs could be promising targets for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. researchgate.net The development of this compound derivatives that can cross the blood-brain barrier and selectively inhibit these kinases is a key area for future research.
The table below details some of the key biological targets and their potential therapeutic applications for this compound derivatives.
| Biological Target | Potential Therapeutic Application | Research Findings |
| Cdc-like Kinases (CLKs) | Cancer, Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Furo[3,2-b]pyridine core identified as a novel scaffold for potent and highly selective CLK inhibitors. nih.govresearchgate.netresearchgate.net |
| Hedgehog Signaling Pathway | Cancer | 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of this pathway. nih.govresearchgate.net |
| SIRT1 | Cancer | A furo[3,2-b]pyridine derivative has shown inhibition of SIRT1 and induced apoptosis in breast cancer cells. nih.govresearchgate.net |
| Tubulin | Cancer | The furo[2,3-b]pyridine (B1315467) core, an isomer of the target compound's core, is being explored for its potential to interact with tubulin, a crucial component in cell division. |
Further research is needed to fully elucidate the mechanism of action of this compound derivatives and to identify additional biological targets. High-throughput screening and chemoproteomics approaches will be instrumental in this endeavor.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery Efforts
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of new drug candidates. mdpi.comnih.gov In the context of this compound, AI and ML can be leveraged in several key areas.
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel this compound analogues. nih.gov This can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their inhibitory activity against specific kinases. nih.gov
De Novo Drug Design: Generative AI models can be used to design entirely new this compound derivatives with desired properties. nih.gov These models can explore a vast chemical space to identify novel structures that are predicted to have high potency and selectivity for a particular biological target.
Target Identification and Validation: AI can analyze large biological datasets, such as genomic and proteomic data, to identify new potential targets for this compound derivatives. nih.gov This can help to expand the therapeutic applications of this compound class beyond the currently known targets.
The integration of these computational approaches with traditional experimental methods will be crucial for the successful development of new drugs based on the this compound scaffold.
The table below outlines the potential applications of AI and ML in the drug discovery pipeline for this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. nih.gov | Rapid identification of promising this compound derivatives for further experimental testing. |
| Predictive Toxicology | Using computational models to predict the potential toxicity of new compounds early in the development process. | Reduction in late-stage failures due to unforeseen adverse effects. |
| Lead Optimization | Guiding the chemical modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov | More efficient development of clinical candidates. |
| Biomarker Discovery | Identifying molecular biomarkers that can predict a patient's response to treatment with a this compound-based drug. | Enabling personalized medicine approaches. |
As the volume and complexity of biological and chemical data continue to grow, the role of AI and machine learning in the discovery and development of novel therapeutics like this compound and its analogues will undoubtedly become increasingly important.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
